molecular formula C10H19NO4 B13916335 Tert-butyl trans-3,4-dihydroxypiperidine-1-carboxylate

Tert-butyl trans-3,4-dihydroxypiperidine-1-carboxylate

Cat. No.: B13916335
M. Wt: 217.26 g/mol
InChI Key: RIZGRNBWPJMDKU-YUMQZZPRSA-N
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Description

Tert-butyl trans-3,4-dihydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and vicinal hydroxyl groups at the 3- and 4-positions in a trans configuration. The Boc group enhances solubility and stability during synthetic processes, while the dihydroxy motif enables hydrogen bonding and chelation properties, making it valuable for metal-catalyzed reactions or bioactive molecule design .

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-4-7(12)8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m0/s1

InChI Key

RIZGRNBWPJMDKU-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-butyl trans-3,4-dihydroxypiperidine-1-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the piperidine ring with appropriate stereochemistry.
  • Introduction of hydroxyl groups at the 3 and 4 positions with trans stereochemistry.
  • Protection of the nitrogen atom with a tert-butyl carbamate (Boc) group.

Two main approaches are reported:

Specific Preparation Routes and Conditions

Epoxide Ring Opening Method

A notable method involves epoxidation of a suitable piperidine derivative followed by regioselective ring opening under acidic or nucleophilic conditions to yield the trans-diol.

  • Starting Material: 3,4-epoxypiperidine derivatives with Boc protection.
  • Reaction Conditions: The epoxide is treated with water in the presence of acetic acid and sodium nitrate at room temperature overnight.
  • Workup: Neutralization with sodium bicarbonate, extraction with ethyl acetate, drying, and purification by silica gel chromatography.
  • Outcome: This method yields a mixture of regioisomers with high selectivity towards the trans isomer (up to 96:4 ratio by LCMS).
  • Reference: Srishylam et al. (2018) describe this approach in the synthesis of related piperidine derivatives with detailed NMR and LC-MS characterization.
Oxidation of Hydroxypiperidine Derivatives

An alternative approach involves oxidation of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate to the corresponding ketone, followed by further transformations.

  • Oxidizing Agent: Dess-Martin periodinane (DMP).
  • Solvent: Dry dichloromethane (CH2Cl2).
  • Temperature: Room temperature (20 °C).
  • Atmosphere: Inert nitrogen atmosphere to avoid moisture and oxidation side reactions.
  • Procedure: The hydroxypiperidine is dissolved in CH2Cl2, DMP solution is added, and the mixture stirred until reaction completion. The mixture is then quenched with saturated sodium bicarbonate and sodium sulfite solutions, extracted, dried, and concentrated.
  • Purification: The crude residue is stirred with molecular sieves in CH2Cl2 to remove trace water and then filtered and concentrated to yield tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate as a yellow solid.
  • Reference: Ambeed product synthesis notes detail this oxidation step as part of the preparation of fluorinated piperidine derivatives, which can be adapted for hydroxylated analogs.
Base-Mediated Substitution and Deprotection
  • Base: Potassium tert-butoxide in 2-methyl tetrahydrofuran (2-Me-THF).
  • Temperature: Initial stirring at 0 °C for 40 minutes, followed by heating at 60 °C for 1 hour.
  • Substrate: Racemic tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate.
  • Subsequent Treatment: The crude product is treated with trifluoroacetic acid (TFA) at room temperature for 16 hours to remove protecting groups and yield the desired compound.
  • Outcome: The final product is isolated as a TFA salt and purified by reverse phase chromatography.
  • Reference: This method is part of a multi-step synthesis involving nucleophilic aromatic substitution and deprotection steps.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield & Purity Notes Reference
Epoxide ring opening Epoxide + H2O/AcOH + NaNO3, RT, overnight High regioselectivity (96:4 trans) Silica gel chromatography purification; regioisomeric mix
Oxidation with Dess-Martin Dess-Martin periodinane, CH2Cl2, RT, N2 atmosphere Yellow solid product, good purity Molecular sieves used to dry reaction mixture before workup
Base-mediated substitution & deprotection KOtBu in 2-Me-THF, 0 °C to 60 °C, then TFA deprotection Isolated as TFA salt, purified by RP chromatography Multi-step process, suitable for functionalized derivatives

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Characteristic signals for tert-butyl group (singlet ~1.4 ppm), piperidine ring protons, and hydroxyl groups confirm structure and stereochemistry.
  • LC-MS: Molecular ion peaks consistent with molecular weight (e.g., [M+H]+ around 217 for the dihydroxy derivative).
  • Chromatography: Reverse phase and silica gel chromatography are effective for purification, with retention times and purity confirmed by LC-MS.
  • Stereochemical Confirmation: Diastereomeric ratios confirmed by NMR coupling constants and chromatographic separation.

Summary and Recommendations

  • The epoxide ring opening method offers an efficient route to this compound with excellent trans selectivity and straightforward purification.
  • Oxidation of hydroxypiperidine intermediates using Dess-Martin periodinane is a reliable method for functional group interconversion in the synthetic sequence.
  • Base-mediated substitution and deprotection steps allow for further functionalization and access to derivatives, although they require careful control of reaction conditions and purification.
  • Combining these methods allows for versatile synthetic strategies tailored to specific derivatives and scale-up requirements.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl trans-3,4-dihydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various piperidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl trans-3,4-dihydroxypiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and other bioactive compounds .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used to investigate enzyme interactions and receptor binding .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific diseases or conditions .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It can be employed in the manufacture of polymers, resins, and other industrial products .

Mechanism of Action

The mechanism of action of tert-butyl trans-3,4-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and tert-butyl ester group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Effects

Table 1: Key Structural Features of Analogs
Compound Name Substituents Functional Groups Molecular Weight (g/mol)
Target Compound trans-3,4-dihydroxy Boc, vicinal diol ~245.3 (estimated)
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-(4-methylpentyl) Boc, alkyl chain 326.38 (calc. from C18H33NO2)
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 4-(3,4-difluorobenzyl)amino Boc, fluorinated aromatic amine 326.38
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 4-(3-hydroxypropyl) Boc, hydroxylalkyl ~245.3 (estimated)
tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate 3,3-difluoro, 4,4-dihydroxy Boc, geminal diol, fluorine 279.24 (C10H15F2NO5)
Key Observations :
  • Hydroxyl Group Positioning : The target compound’s trans-3,4-dihydroxy configuration contrasts with analogs like the 4,4-dihydroxy derivative , which lacks stereochemical complexity due to geminal hydroxyls. Vicinal diols (as in the target) enable chelation and specific stereoselective interactions, whereas geminal diols (e.g., ) may exhibit reduced conformational flexibility .
  • Fluorination Effects: Fluorinated analogs (e.g., ) exhibit enhanced electronegativity and metabolic stability. For instance, the 3,4-difluorobenzylamino group in introduces steric bulk and lipophilicity, contrasting with the target’s hydrophilic diol motif .
  • Alkyl vs. Hydroxyalkyl Chains : The 4-methylpentyl substituent in increases hydrophobicity, making it suitable for lipid membrane penetration, while the 3-hydroxypropyl group in balances hydrophilicity and flexibility .

Physicochemical and Spectroscopic Properties

Table 3: NMR Data Comparison
Compound Key 1H NMR Signals (δ, ppm) Key 13C NMR Signals (δ, ppm)
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate 1.40 (s, Boc CH3), 1.20–1.60 (m, alkyl chain) 155.2 (C=O), 79.3 (Boc C)
Target Compound (hypothetical) ~3.50–4.20 (m, C3/C4-OH), 1.40 (s, Boc) 155.5 (C=O), 70–75 (C3/C4-OH)
tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate ~4.80 (s, OH), 3.30–3.70 (m, F-C) 155.0 (C=O), 90–100 (CF2)
  • Hydroxyl Group Signals : The target compound’s trans-diol protons would appear as broad singlets or multiplets (δ ~3.5–4.2 ppm), distinct from the sharp singlet of geminal diols in .
  • Fluorine Effects : In , 19F NMR would show signals near -120 ppm (CF2), absent in the target compound .

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